molecular formula C20H18BrN5O5 B14928132 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide

Cat. No.: B14928132
M. Wt: 488.3 g/mol
InChI Key: DUAVRFKGNOQGKT-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Coupling with Benzohydrazide: The brominated pyrazole is then coupled with benzohydrazide in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition of key enzymes or by binding to specific receptors, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
  • 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid
  • (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Uniqueness

Compared to similar compounds, 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C20H18BrN5O5

Molecular Weight

488.3 g/mol

IUPAC Name

4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N'-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide

InChI

InChI=1S/C20H18BrN5O5/c1-12-19(21)13(2)25(24-12)11-14-3-5-15(6-4-14)20(28)23-22-17(27)9-7-16-8-10-18(31-16)26(29)30/h3-10H,11H2,1-2H3,(H,22,27)(H,23,28)/b9-7+

InChI Key

DUAVRFKGNOQGKT-VQHVLOKHSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-])C)Br

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=C(O3)[N+](=O)[O-])C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.